molecular formula C10H9N3O3 B1394203 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1368893-06-4

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1394203
CAS No.: 1368893-06-4
M. Wt: 219.2 g/mol
InChI Key: DSMSDGQRQMZQBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a simple and efficient approach for the synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid and its derivatives are significant in the field of organic chemistry, particularly in synthesis and structural studies. For instance, Shtabova et al. (2005) explored the synthesis and properties of similar compounds, highlighting the versatility of triazole derivatives in chemical reactions, such as alkylation and nitration, leading to the formation of various derivatives (Shtabova et al., 2005).

Applications in Drug Synthesis

Triazole derivatives, including this compound, are important intermediates in drug synthesis. Liu et al. (2015) described a novel method for synthesizing a related triazole compound, showcasing its importance as an intermediate in drug synthesis (Liu et al., 2015).

Structural Assessments and Complex Formation

Castiñeiras et al. (2018) studied the reaction of a related 1,2,4-triazole derivative to form complexes, emphasizing the potential of these compounds in forming structurally diverse and potentially biologically active complexes (Castiñeiras et al., 2018).

Antimicrobial Activities

Certain derivatives of this compound have been studied for their antimicrobial properties. Fandaklı et al. (2012) explored the antimicrobial activity of some triazole derivatives, suggesting the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012).

Antifungal and Anticancer Activities

Triazole derivatives have also been studied for their potential antifungal and anticancer activities. Ünver et al. (2010) synthesized new triazol compounds and evaluated their antifungal properties, while Bekircan et al. (2008) assessed the anticancer activities of certain triazole derivatives (Ünver et al., 2010); (Bekircan et al., 2008).

Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazole derivatives are known to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

It is known that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets by forming hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, are known to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Similar compounds, such as 1,2,4-triazole derivatives, are known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

For instance, overuse and misuse of antibiotics in humans and animals as well as in agriculture and food chains have led to considerable environmental pollution, affecting the efficacy of these drugs .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as alkaline phosphatase, which is involved in dephosphorylation reactions . The interaction between this compound and alkaline phosphatase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, this compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, this compound affects gene expression by binding to DNA and RNA, leading to changes in the transcription and translation of specific genes . These changes can alter cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules . For instance, the inhibition of alkaline phosphatase by this compound occurs through the binding of the compound to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound can bind to DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged interaction with target biomolecules . Degradation of the compound can occur over time, leading to a decrease in its efficacy and potential changes in its biochemical properties . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the dosage-dependent effects of this compound, guiding its potential use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . These interactions can influence the overall pharmacokinetics and pharmacodynamics of the compound, impacting its efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins in the blood can facilitate the distribution of the compound to various tissues, influencing its bioavailability and therapeutic potential . The transport and distribution mechanisms of this compound are crucial for understanding its pharmacokinetics and optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . This compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular processes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization mechanisms are essential for the compound’s biochemical and cellular effects, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

4-methyl-5-oxo-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-8(9(14)15)11-13(10(12)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSDGQRQMZQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676907
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368893-06-4
Record name 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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